1-Allyl-3-(4-phenoxyphenyl)thiourea
Description
Evolution and Significance of the Thiourea (B124793) Pharmacophore in Drug Discovery
The thiourea moiety, characterized by a sulfur atom double-bonded to a carbon atom which is further bonded to two nitrogen atoms, is a cornerstone in medicinal chemistry. First synthesized in 1873, this structural motif has become recognized as a "privileged structure" due to its versatile biological activities. nih.gov The significance of the thiourea pharmacophore stems from its unique electronic and steric properties. The replacement of the oxygen atom in urea (B33335) with a more polarizable sulfur atom results in higher acidity and enhanced hydrogen bond donor capabilities. researchgate.netnih.gov
This ability to form strong and directional hydrogen bonds with biological targets like proteins and enzymes is fundamental to its role in drug design. nih.gov Consequently, thiourea derivatives have been successfully developed into a wide array of therapeutic agents, including antibacterial, antiviral, antifungal, anticancer, and anticonvulsant drugs. nih.govacmec.com.cn Historical examples include antituberculosis agents like Thioacetazone and Thiocarlide. nih.govnih.gov The adaptability of the thiourea scaffold allows for the introduction of various substituents, enabling chemists to fine-tune the molecule's pharmacological profile, a strategy that continues to drive its evolution in modern drug discovery. nih.gov
Positioning of 1-Allyl-3-(4-phenoxyphenyl)thiourea within the Broader Landscape of Substituted Thiourea Chemistry
Substituted thioureas are generally classified based on the number and location of organic groups attached to the nitrogen atoms. researchgate.netnih.gov The compound This compound belongs to the class of 1,3-disubstituted thioureas, meaning each of the two nitrogen atoms bears a single substituent. In this specific case, one nitrogen is substituted with an allyl group (a small, flexible hydrocarbon chain), while the other is attached to a 4-phenoxyphenyl group (a larger, more rigid aromatic system).
This specific substitution pattern places it within a vast family of N-allyl-N'-aryl thioureas. The nature of these substituents is critical in defining the compound's potential biological and chemical properties. The allyl group can influence solubility and may be involved in specific binding interactions, while the bulky and lipophilic 4-phenoxyphenyl group can significantly affect how the molecule interacts with biological targets, such as fitting into hydrophobic pockets of enzymes or receptors. Research on other 1,3-disubstituted thioureas has shown that the electronic and steric properties of the aryl and alkyl/allyl substituents are key determinants of their biological activity. mdpi.com
Rationale for Academic Inquiry into Substituted Thiourea Compounds
The academic and pharmaceutical interest in substituted thiourea compounds is robust and multifaceted. Researchers are drawn to this class of molecules for several key reasons:
Broad Spectrum of Biological Activity: As a privileged scaffold, the thiourea core is a proven starting point for developing new therapeutic agents against a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. acmec.com.cndergipark.org.tr The potential to discover novel mechanisms of action by modifying the substituents drives extensive research.
Versatility in Synthesis: The synthesis of substituted thioureas is generally straightforward, most commonly involving the reaction of an isothiocyanate with a primary or secondary amine. researchgate.net This accessibility allows for the creation of large libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Applications in Organocatalysis: Beyond medicine, chiral thiourea derivatives have emerged as powerful organocatalysts, particularly in asymmetric synthesis, due to their ability to activate substrates through hydrogen bonding. researchgate.netnih.gov
Fundamental Chemical Interest: The unique bonding and reactivity of the thiourea group make these compounds interesting subjects for fundamental studies in physical organic chemistry, coordination chemistry with metal ions, and anion recognition. nih.gov
The combination of proven therapeutic potential, synthetic accessibility, and diverse applications ensures that substituted thioureas will remain a focal point of chemical and biological research.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-13-8-10-15(11-9-13)19-14-6-4-3-5-7-14/h2-11H,1,12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOSINKOLNEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Thiourea Scaffolds
General Synthetic Routes for N,N'-Disubstituted Thiourea (B124793) Derivatives
The synthesis of N,N'-disubstituted thioureas can be achieved through several established methods. These routes offer versatility in introducing a wide range of substituents onto the thiourea core.
Reaction of Isothiocyanates with Amines
A primary and widely utilized method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. researchgate.netpearson.comresearchgate.net This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The process is generally efficient and allows for the creation of a diverse library of thiourea analogues. researchgate.net The reaction conditions can be optimized, with some syntheses being carried out at room temperature, while others may benefit from heating or the use of microwave irradiation to reduce reaction times. researchgate.netrsc.org The choice of solvent can also influence the reaction, with dichloromethane (B109758) and acetone (B3395972) being commonly used. mdpi.commdpi.com The pH of the reaction medium can be a critical factor; for instance, a more alkaline condition (pH 9-11) favors the reaction of isothiocyanates with amines to form thioureas. researchgate.net
Mechanochemical methods, such as manual grinding or automated ball milling, have also been employed for the synthesis of N,N'-disubstituted thioureas from amines and isothiocyanates, often providing quantitative yields in a short amount of time. nih.gov
Nucleophilic Substitution Reactions in Thiourea Synthesis
Nucleophilic substitution is a fundamental reaction type in the synthesis of thiourea derivatives. One approach involves the reaction of thiourea with an alkyl halide, which proceeds via an SN2 mechanism to form an S-alkylisothiouronium salt intermediate. pearson.comrsc.org This intermediate can then be further manipulated. For example, hydrolysis of the salt can generate a thiol in situ. rsc.org
Another strategy involves the use of thiophosgene, a hazardous reagent, which reacts with primary and secondary amines to produce symmetrical disubstituted thioureas. researchgate.net A more contemporary and safer approach utilizes Lawesson's reagent to convert urea (B33335) into thiourea through a nucleophilic substitution reaction involving a sulfuration process. bibliotekanauki.pl The synthesis of bifunctional thiourea S,S,S-trioxides has also been explored, where the parent thioureas are oxidized and can then undergo nucleophilic displacement reactions. iwu.edu
Modified Synthetic Protocols and Yield Optimization
Various modifications to standard synthetic protocols have been developed to improve yields and simplify procedures. For instance, a one-pot synthesis of N-allylthioureas has been developed using a supported reagent system, which avoids the isolation of the intermediate allyl isothiocyanate. researchgate.net The use of microwave irradiation has been shown to drastically reduce reaction times from hours to minutes. researchgate.netrsc.org
Solvent-free conditions and the use of solar energy have also been explored as green chemistry approaches to synthesize N,N'-disubstituted thioureas, offering an environmentally benign and energy-saving alternative. researchgate.netnih.gov The optimization of reaction conditions, such as temperature and the molar ratio of reactants, is crucial for maximizing the yield of the desired thiourea product. bibliotekanauki.pl For example, in the synthesis of certain thiourea derivatives, a reaction temperature of 348K (75°C) and a specific mass ratio of reactants were found to be optimal. bibliotekanauki.pl
Specific Synthetic Approaches for 1-Allyl-3-(4-phenoxyphenyl)thiourea and Related Analogues
The synthesis of the specific compound this compound involves the strategic introduction of both the allyl and the 4-phenoxyphenyl groups onto the thiourea scaffold.
Exploration of Allyl Group Introduction Strategies
The allyl group can be introduced into a thiourea structure through several methods. A common strategy involves the use of allyl isothiocyanate as a starting material, which can then react with an appropriate amine. researchgate.net Alternatively, N-allylthiourea can be used as a precursor, which can then undergo reaction with a suitable electrophile. For example, the synthesis of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea was achieved through a modified Schotten-Baumann reaction, involving the nucleophilic substitution of allylthiourea (B1665245) on 4-tertiary-butylbenzoyl chloride. unair.ac.id This suggests a similar approach could be used for the synthesis of this compound, where 4-phenoxybenzoyl chloride would be the corresponding electrophile. Another method involves a one-pot reaction starting from allylic bromides, which first react with a supported potassium thiocyanate (B1210189) reagent to form allyl isothiocyanate in situ, followed by reaction with an amine. researchgate.net
Incorporating Phenoxyphenyl Moieties into Thiourea Structures
The phenoxyphenyl group is typically incorporated by using a corresponding phenoxyphenyl-containing amine or isothiocyanate. For the synthesis of this compound, this would involve the reaction of allyl isothiocyanate with 4-phenoxyaniline (B93406). Conversely, 4-phenoxyphenyl isothiocyanate could be reacted with allylamine. The synthesis of related N,N'-disubstituted thioureas has been demonstrated through the reaction of various isothiocyanates with alkoxy anilines. mdpi.com For instance, the synthesis of diafenthiuron, a thiourea insecticide, involves the reaction of N-(2,6-diisopropyl-4-phenoxyphenyl) isothiocyanate with tert-butylamine. google.com This highlights the feasibility of using substituted phenoxyphenyl isothiocyanates in thiourea synthesis.
Advanced Chemical Synthesis Techniques in Thiourea Research
Modern synthetic chemistry has moved towards methods that are not only efficient but also environmentally benign. In the realm of thiourea synthesis, this has led to the adoption of advanced techniques that accelerate reaction times, improve yields, and reduce waste. These methodologies are at the forefront of chemical research and are highly relevant for the synthesis of complex molecules like this compound.
Microwave-Assisted Organic Synthesis of Thiourea Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.netnih.gov By using microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various thiourea derivatives.
The synthesis of N,N'-disubstituted thioureas, structurally analogous to this compound, is typically achieved by the addition of an amine to an isothiocyanate. nih.gov Research has shown that this coupling reaction can be performed efficiently under solvent-free conditions or in various solvents using microwave irradiation. For instance, the reaction of amines and carbon disulfide on the surface of alumina (B75360) under solvent-free microwave irradiation provides a simple and efficient method for preparing symmetrical N,N'-disubstituted thioureas.
In a general procedure applicable to the target compound, 4-phenoxyaniline would be reacted with allyl isothiocyanate. Under microwave irradiation, this reaction is expected to proceed rapidly. Researchers have demonstrated that a wide range of aromatic and aliphatic amines can be coupled with isothiocyanates with quantitative yields in just a few minutes using automated ball milling or microwave synthesis. nih.gov This efficiency is a hallmark of microwave-assisted methods, making it a preferred technique for rapid library synthesis and reaction optimization in medicinal chemistry. tandfonline.comafricaresearchconnects.com Studies comparing conventional heating with microwave-assisted synthesis for various heterocyclic compounds, including thiourea derivatives, consistently report yield increases of 17-23% and significantly shorter reaction times under microwave conditions. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiourea Analogs
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|
| Amine-Isothiocyanate Coupling | Several hours to 24 hours | 2-15 minutes | Often >20% |
| Three-Component Synthesis | 12-24 hours | 4-8 minutes | Significant |
| Solvent-Free Synthesis | Hours | Minutes | High |
Data is generalized from various studies on thiourea and heterocyclic synthesis.
Green Chemistry Principles in Thiourea Functionalization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of thiourea derivatives has been a fertile ground for the application of these principles, with researchers developing more sustainable and environmentally friendly protocols.
A key aspect of green chemistry is the use of safer solvents, with water being the most desirable. researchgate.netresearchgate.net Traditionally, organic solvents like tetrahydrofuran (B95107) (THF) or benzene (B151609) were used for thiourea synthesis. However, methods have been developed to conduct these reactions in water. For example, a simple and convenient two-step method for synthesizing unsymmetrical N,N'-disubstituted thioureas has been developed using water as the solvent, which offers mild conditions, simple work-up, and high yields. researchgate.net Another approach involves the reaction of primary amines with carbon disulfide in water, using solar thermal energy, to produce symmetrical disubstituted thioureas without any catalyst. researchgate.net A patent also describes a method using water as the reaction solvent with PEG-400 as a recyclable catalyst for synthesizing N,N'-diisopropylthiourea, highlighting the industrial applicability of green chemistry. google.com
Solvent-free synthesis, or mechanochemistry, is another cornerstone of green chemistry that has been applied to thiourea functionalization. nih.gov This technique involves the grinding of solid reactants, often with a liquid assistant (liquid-assisted grinding or LAG), to initiate a chemical reaction. The click-coupling of amines with isothiocyanates has been achieved with quantitative yields in minutes through manual grinding or automated ball milling, completely eliminating the need for bulk solvents. nih.gov
Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing waste from purification steps and saving energy. nih.gov The synthesis of nitro N,N'-diaryl thioureas has been achieved in a one-pot method using cyrene, a green solvent alternative to THF, with almost quantitative yields. nih.gov These green methodologies are directly applicable to the synthesis of this compound, offering pathways that are not only efficient but also sustainable.
Investigation of Biological Activities and Underlying Molecular Mechanisms
Broad Spectrum of Biological Activities Exhibited by Thiourea (B124793) Derivatives
The structural versatility of the thiourea moiety, with its key oxygen, nitrogen, and sulfur donor atoms, allows for a multitude of chemical modifications, leading to a wide spectrum of biological activities. mdpi.com These derivatives have been extensively investigated and have shown promise in various therapeutic areas. The ability of the C=S and NH groups to be easily protonated allows for interactions with biological targets like carboxyl and phosphate (B84403) groups on cell surfaces, contributing to their bioactivity. nih.gov
Thiourea derivatives are well-documented for their potent, broad-spectrum antimicrobial activities. mdpi.comnih.gov
Antibacterial Activity: The antibacterial efficacy of thiourea derivatives is influenced by the nature of the substituents on the core structure. N-aryl thiourea derivatives have been noted to exhibit better antibacterial activity compared to their alkyl-substituted counterparts. nih.gov The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, often enhances antibacterial potency. nih.govunair.ac.id For instance, a thiourea derivative, designated TD4, demonstrated significant activity against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–16 µg/mL. nih.gov Another study highlighted that thioureas containing a 1,3,4-thiadiazole (B1197879) ring were potent inhibitors of S. aureus, with some compounds showing MIC values between 0.78–3.125 μg mL−1. nih.gov The lipophilicity of the molecule also plays a role; derivatives with C10 and C12 alkyl chains have shown good activity due to better disruption of the bacterial membrane. nih.gov The mechanism of action for some derivatives involves the disruption of the bacterial cell wall and the homeostasis of NAD+/NADH. nih.gov
Antifungal Activity: Thiourea derivatives and their metal complexes have demonstrated significant antifungal, particularly anti-yeast, activity, which is often greater than their antibacterial effects. mdpi.com Compounds have been tested against a range of yeast strains including Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.com In one study, thioureas incorporating a 1,3,4-thiadiazole ring were effective against C. albicans and Aspergillus flavus with MIC values of 3.125 mg mL−1. nih.gov
Antiviral Activity: Certain thiourea derivatives have been evaluated for their antiviral properties. A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were tested against HIV-1 and HIV-2. One compound in this series was found to block HIV replication with IC50 values of 54.9 µg/ml and 65.9 µg/ml against HIV-1 and HIV-2, respectively. nih.gov
Table 1: Selected Antibacterial Activity of Thiourea Derivatives
| Compound/Derivative Class | Target Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Thiourea Derivative (TD4) | Staphylococcus aureus (incl. MRSA) | 2–16 µg/mL | nih.gov |
The antiproliferative properties of thiourea derivatives are a major focus of cancer research. nih.govnih.govmdpi.com The presence of electron-withdrawing substituents on the terminal phenyl rings is often associated with potent anticancer effects. nih.gov
A series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values often below 10 µM. nih.gov Specifically, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM, and demonstrated better growth inhibition than the reference drug cisplatin. nih.gov Another study on N,N′-diarylthiourea derivatives identified a compound with a 4-fluorophenyl group that was most effective in suppressing MCF-7 breast cancer cell growth, with an IC50 value of 338.33 µM. mdpi.com A thiazole-based thiourea derivative, [3-allyl-4-(41-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide, was particularly effective against human leukemia cells (HL-60 and Jurkat) with IC50 values of 7.5 μg/mL and 8.9 μg/mL, respectively. dmed.org.ua However, not all derivatives show significant activity; a series of thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide did not exhibit notable anticancer properties on A549 and L929 cell lines. nih.gov
Table 2: Anticancer Activity of Selected Thiourea Derivatives
| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylthioureas | Colon (SW620), Leukemia (K-562) | 1.5 - 8.9 µM | nih.gov |
| N,N′-Diarylthiourea (Compound 4) | Breast (MCF-7) | 338.33 µM | mdpi.com |
| Thiazole-based Thiourea | Leukemia (HL-60) | 7.5 µg/mL | dmed.org.ua |
Thiourea derivatives have been recognized for their significant anti-inflammatory and analgesic effects. unair.ac.idnih.gov The thiourea moiety is considered an important pharmacophore for creating compounds with anti-inflammatory properties. nih.gov
In a carrageenan-induced rat paw edema model, new thiourea derivatives of naproxen (B1676952) demonstrated potent anti-inflammatory activity. nih.gov A derivative of m-anisidine (B1676023) and another of N-methyl tryptophan methyl ester showed high inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection. nih.govnih.gov Other naproxen thiourea derivatives also showed a high percentage of edema inhibition, with some reaching 49.29%. mdpi.com
Regarding analgesic activity, a study on 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea revealed that it possessed better pain inhibition activity than the standard drug diclofenac (B195802) sodium. unair.ac.id Similarly, 1-allyl-3-(2-chlorobenzoyl)thiourea also showed superior analgesic activity compared to diclofenac sodium. researchgate.net The addition of an allyl group and substitutions on the benzoyl ring appear to enhance analgesic effects. unair.ac.id
While the provided search results focus heavily on antibacterial, antifungal, anticancer, and anti-inflammatory activities, the broad biological profile of thiourea derivatives suggests potential for antiprotozoal applications. The general antimicrobial properties and the ability to interact with various cellular components indicate that these compounds could be explored for activities against protozoa like Leishmania and Plasmodium species. However, specific research findings on the anti-leishmanial or antimalarial activities of 1-Allyl-3-(4-phenoxyphenyl)thiourea or closely related derivatives were not prominent in the provided search results.
The mechanism of action for many of the biological effects of thiourea derivatives involves the inhibition of specific enzymes. mdpi.com
In the context of anti-inflammatory action, thiourea derivatives of naproxen were investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.govresearchgate.net While none of the tested compounds achieved 50% inhibition of COX-2 at concentrations below 100 µM, several aromatic amine derivatives were significant inhibitors of 5-LOX. nih.govnih.gov One compound, a derivative of m-anisidine, exhibited a very low IC50 value of 0.30 μM for 5-LOX inhibition, highlighting its potential as a selective inhibitor. nih.govnih.govresearchgate.net
Thiourea derivatives are also explored as inhibitors of other enzymes. For example, they have been investigated as potential inhibitors of tyrosine kinases and human sirtuin proteins (SIRT1 and SIRT2), which are linked to cancer. mdpi.com In the antibacterial domain, some thiourea derivatives are thought to target bacterial enzymes like DNA gyrase. nih.gov
Elucidation of Molecular Mechanisms of Action
Understanding the molecular mechanisms of thiourea derivatives is crucial for developing more targeted and effective therapeutic agents. Their actions are diverse and depend on their specific chemical structures.
For their anticancer effects, several mechanisms have been proposed. Some thiourea derivatives induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, 3-(trifluoromethyl)phenylthiourea derivatives were shown to be strong inducers of apoptosis, with one compound inducing late apoptosis in 95–99% of colon cancer cells. nih.gov The cytotoxic action can also involve the modulation of signaling pathways. A diarylthiourea compound was found to cause cell cycle arrest in the S phase and activate caspase-3 via an intrinsic apoptotic pathway in MCF-7 breast cancer cells. researchgate.net Furthermore, some derivatives act as inhibitors of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer cell proliferation, reducing its secretion by 23–63% in colon cancer cells. nih.gov
In terms of antimicrobial action, the mechanisms include the disruption of the bacterial cell wall's integrity. nih.gov A thiourea derivative known as TD4 was observed to damage the MRSA cell wall and also interfere with the crucial NAD+/NADH homeostasis within the bacterial cell. nih.gov The ability of the thiourea pharmacophore to interact with phosphate and carboxyl groups on bacterial membranes also contributes to its antibacterial effect. nih.gov For anti-inflammatory activity, the primary mechanism is the inhibition of enzymes like 5-LOX and COX, which reduces the production of pro-inflammatory mediators. nih.govnih.gov
Enzyme Target Identification and Inhibition Kinetics
Thiourea derivatives have been identified as inhibitors of several key enzymes. semanticscholar.org The core thiourea structure can interact with various enzyme active sites, leading to modulation of their catalytic activity. While direct inhibitory data for this compound against specific enzymes like topoisomerases, protein tyrosine kinases, cholinesterases, sirtuins, or carbonic anhydrases is not extensively documented in publicly available research, studies on related compounds offer insights into potential activities.
For instance, some chiral thiourea derivatives have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the nervous system. semanticscholar.org Similarly, other thiourea compounds have been investigated as inhibitors of tyrosinase and urease. semanticscholar.org Phenylthiourea, a related compound, is a known competitive inhibitor of phenoloxidase, with an inhibition constant (Ki) of 0.21 ± 0.09 µM. nih.gov
The sirtuin family of enzymes, which are NAD+-dependent deacylases, are also potential targets for thiourea-containing compounds. nih.gov Studies have indicated that monoalkylated thiourea-based chemotypes are generally stable, suggesting their potential as a basis for developing sirtuin inhibitors. nih.gov
Receptor Binding Interactions and Specificity
Modulation of Cellular Pathways and Signaling Cascades
The biological effects of thiourea compounds are often a result of their ability to modulate cellular pathways and signaling cascades. For example, by inhibiting enzymes like protein tyrosine kinases, which are key components of signaling pathways, thiourea derivatives can influence cell growth, differentiation, and survival. nih.gov The inhibition of cyclooxygenase (COX) enzymes by some thiourea derivatives can affect the production of prostaglandins, which are involved in inflammation and pain signaling. unair.ac.id
Research Focus on Biological Responses Induced by this compound and Structurally Related Compounds
While direct studies on this compound are sparse, research on structurally related compounds provides valuable comparative data and insights into its potential biological activities.
Comparative Studies with Reference Compounds
In a study on 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, a structurally similar compound, its analgesic activity was compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium. unair.ac.id The study found that the thiourea derivative exhibited more potent pain inhibition activity than diclofenac sodium in a writhing test. unair.ac.id Such comparative studies are crucial for evaluating the therapeutic potential of new compounds.
Biological Evaluation in Relevant In Vitro Models
The biological activities of thiourea derivatives are often assessed using various in vitro models. These assays can determine the compound's effect on specific enzymes, cell lines, or cellular processes. For example, the inhibitory activity of thiourea compounds against enzymes like urease is determined spectrophotometrically by measuring the production of ammonia. semanticscholar.org
The following table summarizes the biological activities of some thiourea derivatives as reported in the literature:
| Compound/Compound Class | Biological Target/Activity | Model System | Findings | Reference |
| Chiral Thiourea Derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition | In vitro enzyme assay | Some derivatives were more active than the reference drug galantamine. | semanticscholar.org |
| Chiral Thiourea Derivatives | Tyrosinase Inhibition | In vitro enzyme assay | Several compounds exhibited significant tyrosinase inhibitory activity. | semanticscholar.org |
| Chiral Thiourea Derivatives | Urease Inhibition | In vitro enzyme assay | One derivative showed higher activity in inhibiting urease. | semanticscholar.org |
| Phenylthiourea | Phenoloxidase Inhibition | Spectrophotometric analysis | Competitive inhibitor with a Ki of 0.21 ± 0.09 µM. | nih.gov |
| 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea | Analgesic Activity (Pain Inhibition) | In vivo writhing test | Showed better analgesic activity than diclofenac sodium. | unair.ac.id |
Structure Activity Relationship Sar and Advanced Computational Chemistry Studies
Fundamental Principles of Structure-Activity Relationships in Thiourea (B124793) Chemistry
The nature of the substituents on the thiourea core profoundly dictates the molecule's bioactivity. The electronic properties of these groups—whether they are electron-donating or electron-withdrawing—can alter the acidity of the N-H protons and the nucleophilicity of the sulfur atom, thereby affecting the strength of interactions with biological receptors. biointerfaceresearch.com
Electronic Effects: The introduction of electron-withdrawing groups, such as nitro or halogen moieties, on the aryl rings of thiourea derivatives can enhance the acidity of the NH groups. biointerfaceresearch.com This increased acidity facilitates stronger hydrogen bonding with amino acid residues in target proteins, often leading to improved biological activity. biointerfaceresearch.com For instance, thiourea derivatives containing fluorine atoms have shown significant antibacterial activity. mdpi.comrsc.org In the context of 1-Allyl-3-(4-phenoxyphenyl)thiourea, the phenoxy group is generally considered electron-donating, which would influence the electronic distribution across the molecule.
Steric Effects: The size and bulkiness of substituents play a critical role in how the molecule fits into the binding site of a target protein. Bulky substituents can sometimes hinder the molecule from achieving the optimal orientation for binding, leading to reduced activity. tandfonline.com Conversely, in some cases, specific steric bulk may be necessary for a proper fit. The allyl group in this compound is relatively small, while the phenoxyphenyl group is bulkier, and this combination influences its interaction profile. Studies have shown that the type of linker or substituent between thiourea moieties significantly affects cytotoxicity. biointerfaceresearch.com For example, research on N-[6-(5-substituted,6-methoxy-pyridin-3-yl)-BT-2-yl]-N′-[2-(morpholin-4-yl-)ethyl]urea derivatives indicated that a methoxy (B1213986) group at a specific position could enhance antiproliferative activity, highlighting the importance of substituent placement. nih.gov
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a crucial determinant of its biological activity. Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds. The most common conformations are typically designated as Z,Z, E,Z, or E,E, referring to the orientation of the substituents relative to the C=S bond.
In the solid state, many thiourea derivatives adopt a Z,Z conformation. researchgate.net However, in solution, an equilibrium between different conformations, such as the E,Z and Z,E forms, can exist. researchgate.net The specific conformation that a molecule adopts when it binds to a receptor is the "bioactive conformation." Understanding the conformational preferences of a molecule like this compound is essential, as only specific conformations may be able to interact effectively with the target's binding site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfarmaciajournal.comresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR models have been successfully developed to predict various activities, including anticancer and anti-HCV effects. nih.govnih.gov
The development of a robust QSAR model is a systematic process that involves several critical steps. nih.govsemanticscholar.org
Data Set Selection: A dataset of thiourea derivatives with experimentally determined biological activities is compiled. This set is then typically divided into a "training set," used to build the model, and a "test set," used to evaluate its predictive power on external compounds. nih.govsemanticscholar.org
Model Generation: Using the training set, a mathematical equation is generated that correlates molecular descriptors (numerical representations of molecular properties) with biological activity. Multiple linear regression (MLR) is a common method used for this purpose. scichemj.org
Model Validation: This is the most crucial phase.
Internal Validation: Techniques like leave-one-out cross-validation are used to check the internal robustness of the model. The square of the cross-validated correlation coefficient (q² or r²cv) is a key metric. nih.gov
External Validation: The model's ability to predict the activity of the compounds in the test set (which were not used to build the model) is assessed. The correlation coefficient (R²) for the test set is a measure of the model's predictive ability. semanticscholar.orguniroma1.it
A reliable QSAR model must have high statistical quality for both the training and test sets. For example, a QSAR study on anti-HCV thiourea derivatives reported a correlation coefficient (r) of 0.926 and an r²cv of 0.83 for its training set, indicating a robust model. nih.gov Similarly, a study on thioureas with anticancer activity developed a model with an R² of 0.906. scichemj.org
The following table outlines the key statistical parameters used in QSAR model validation.
| Parameter | Description | Significance |
| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | A value closer to 1.0 indicates a better fit of the model to the data. |
| q² or r²cv (Cross-validated R²) | A measure of the model's internal predictive ability, obtained through cross-validation. | A high q² value (typically > 0.5) suggests the model is robust and not a result of chance correlation. |
| F-statistic | A statistical test used in regression to determine if the overall model is significant. | A high F-value indicates that the model is statistically significant. |
| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. | A lower RMSE value indicates a better fit. |
This table provides a summary of common statistical metrics used to validate QSAR models.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. pharmatutor.orgnih.gov The selection of appropriate descriptors is fundamental to building a successful QSAR model. nih.gov These descriptors can be broadly categorized:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (χ), and electrophilicity index (ω). jst.go.jpresearchgate.net These have been shown to be significant in explaining the cytotoxic potential of thioureas. jst.go.jpresearchgate.net
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. jst.go.jp
Hydrophobic Descriptors: The most common is the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. scichemj.org Lipophilicity is often a key predictor of activity as it influences how a molecule crosses biological membranes. farmaciajournal.comscichemj.org
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.
In various QSAR studies on thiourea derivatives, descriptors such as logP, bond lengths, and electronic parameters have been identified as crucial for predicting biological activity. nih.govscichemj.org
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. rsc.org Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site. nih.govrsc.org For example, docking studies on thiourea derivatives have identified crucial hydrogen bonds with specific amino acid residues like GLY101 in DNA gyrase B. mdpi.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations are used to study the stability and dynamics of the ligand-receptor complex over time. nih.govscispace.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a dynamic, solvated environment. rsc.org Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to assess the stability of the complex. A low and stable RMSD value over the simulation time suggests a stable binding interaction. nih.gov
The results from these simulations can validate docking poses and provide a more profound understanding of the binding mechanism, which is invaluable for the rational design of new and more effective thiourea-based therapeutic agents. nih.govrsc.org
Computational Prediction of Ligand-Target Interactions for this compound
Information regarding the computational prediction of how this compound interacts with specific biological targets is not available in the reviewed literature. Such a study would typically involve docking the compound into the active site of a known protein to predict its binding energy and key interactions.
Analysis of Binding Modes and Pharmacophore Mapping
Detailed analysis of the binding modes of this compound, which would describe the specific orientation and interactions of the molecule with its target, is not documented. Consequently, the development of a pharmacophore model, which identifies the essential features for biological activity, has not been performed for this compound.
In Silico Pharmacokinetic and Drug-Likeness Predictions
While general methodologies for predicting pharmacokinetic properties and drug-likeness exist, specific computational assessments for this compound are not present in public research.
Computational Assessment of Predicted Absorption and Distribution Profiles
A computational evaluation of the predicted absorption and distribution characteristics of this compound, which would provide insights into its likely behavior in the body, has not been reported.
Emerging Research Avenues and Future Prospects for 1 Allyl 3 4 Phenoxyphenyl Thiourea
Rational Design and Synthesis of Next-Generation Thiourea (B124793) Derivatives with Optimized Selectivity
The core structure of thiourea is a versatile scaffold in medicinal chemistry, largely due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This characteristic is crucial for the stabilization of ligand-receptor interactions. nih.gov The rational design of new thiourea derivatives focuses on modifying this basic structure to enhance affinity and selectivity for specific biological targets. nih.gov
One key strategy in the rational design of thiourea derivatives is the principle of bioisosteric replacement . This involves substituting parts of a molecule with other chemical groups that have similar physical or chemical properties, with the aim of improving the compound's biological activity or optimizing its pharmacokinetic properties. nih.gov For instance, researchers have successfully replaced the thiourea scaffold with groups like 2,2-diamino-1-nitroethene or a 3-amino-1,2,4-benzothiadiazine-1,1-dioxide scaffold to develop new lead compounds with altered activities. nih.gov
Another approach involves the synthesis of a diverse library of derivatives by introducing various substituents. For example, a series of N-acyl thiourea derivatives can be created by reacting an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate, which then reacts with different heterocyclic amines. mdpi.com Similarly, reacting potassium thiocyanate with benzoyl chloride derivatives and then with various amines can produce a range of novel thiourea compounds. mdpi.com The specific substituents on the aromatic rings and the nature of the linker between them play a significant role in the compound's activity. biointerfaceresearch.com
Computational methods, such as molecular docking, are instrumental in the rational design process. nih.govnih.gov These techniques allow researchers to predict how different derivatives will bind to the active site of a target protein, helping to guide the synthesis of compounds with the most promising interactions. nih.gov For instance, docking studies have shown that certain thiourea derivatives can effectively bind to the hydrophobic cavity of the K-Ras protein, a key target in cancer therapy. nih.gov
The synthesis of these rationally designed compounds often employs various chemical techniques. Microwave-assisted synthesis, for example, offers a rapid and efficient method for preparing both symmetrical and unsymmetrical disubstituted thioureas, often in solvent-free conditions, which aligns with the principles of green chemistry. nih.gov
Exploration of 1-Allyl-3-(4-phenoxyphenyl)thiourea as a Lead Compound for Further Medicinal Chemistry Optimization
The compound this compound serves as a valuable starting point, or "lead compound," for the development of new therapeutic agents. acs.orgsciencepublishinggroup.com Its inherent biological activities can be fine-tuned and enhanced through systematic medicinal chemistry optimization. The process of optimizing a lead compound involves making specific structural modifications to improve its efficacy, selectivity, and pharmacokinetic properties. biointerfaceresearch.com
One of the primary strategies for optimization is the modification of the substituent groups on the phenyl ring. The nature and position of these substituents can significantly influence the compound's biological activity. biointerfaceresearch.com For example, introducing electron-withdrawing groups like chloro, fluoro, methyl, methoxy (B1213986), cyano, or trifluoromethyl at specific positions on the aromatic ring has been shown to enhance the binding affinity and potency of thiourea derivatives against various biological targets. biointerfaceresearch.com
Furthermore, the flexibility of the linker connecting the different parts of the molecule can be adjusted. For instance, creating N-benzylthiourea derivatives can alter the conformational freedom of the molecule, potentially leading to improved interactions with the target protein. biointerfaceresearch.com
Computational tools like molecular docking can be employed to predict how these structural changes will affect the binding of the compound to its target. unair.ac.id For example, docking studies of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea predicted better analgesic activity compared to its parent compound, benzoylthiourea, a prediction that was later confirmed by experimental data. unair.ac.id
The synthesis of these optimized derivatives can be achieved through various established chemical reactions. A common method is the reaction of an appropriately substituted isothiocyanate with an amine. mdpi.com For example, the synthesis of this compound itself could be envisioned through the reaction of 4-phenoxyaniline (B93406) with allyl isothiocyanate. By using different substituted anilines or isothiocyanates, a wide array of derivatives can be generated for further biological evaluation.
Development of Hybrid Compounds and Novel Conjugation Strategies
To enhance the therapeutic potential of thiourea derivatives, researchers are exploring the development of hybrid compounds and novel conjugation strategies. These approaches aim to combine the beneficial properties of thioureas with other bioactive molecules or delivery systems. rsc.orgnih.gov
Incorporation into Multifunctional Nanosystems
Thiourea derivatives can be incorporated into multifunctional nanosystems to improve their delivery and efficacy. For instance, they can be loaded onto nanocarriers like Fe3O4@C18 core-shell nanoparticles. acs.org These nanosystems can enhance the biocompatibility of the thiourea compound and have shown increased efficiency in preventing the formation of biofilms, such as those from Candida albicans. acs.org The use of such nanocarriers paves the way for developing novel strategies to combat biofilm-associated infections. acs.org
Conjugation with Other Bioactive Scaffolds
Conjugating thiourea derivatives with other bioactive scaffolds is a promising strategy to create hybrid molecules with enhanced or synergistic biological activities. rsc.org This approach, often referred to as molecular hybridization, involves linking the thiourea moiety to other pharmacologically active structures. researchgate.net
Examples of this strategy include:
Conjugation with Glucose: Substituted glucose-conjugated thioureas containing a 1,3-thiazole ring have been synthesized. These compounds have shown significant antibacterial and antifungal activities. rsc.org
Conjugation with Amino Acids and Peptides: Thiourea derivatives have been conjugated with amino acids like glycine (B1666218) and proline, as well as with piperazine (B1678402) analogues. researchgate.net These conjugates have demonstrated potent antiglycation activity. researchgate.net Similarly, urea (B33335)/thiourea derivatives of quinazolinone-lysine conjugates have been synthesized and shown to have antimicrobial properties. researchgate.net
Conjugation with Heterocycles: Thiourea scaffolds have been combined with various heterocyclic rings such as thiazole, pyrazole, and dihydropyrimidine (B8664642) to create compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org For example, thiazolyl thiourea derivatives have been investigated as urease inhibitors. acs.org
Conjugation with Adamantane: The conjugation of an adamantane-naphthyl thiourea has been explored for its potential as an anticancer agent, with molecular docking studies suggesting it interacts with DNA. biointerfaceresearch.com
These hybrid compounds often exhibit improved properties compared to the individual components, highlighting the potential of conjugation chemistry in drug discovery. researchgate.net
Discovery of Unexplored Biological Targets and Therapeutic Applications
The thiourea scaffold is a privileged structure in medicinal chemistry, known for its interaction with a wide array of biological targets. nih.gov While many applications have been explored, there is ongoing research to identify new biological targets and therapeutic uses for thiourea derivatives.
The ability of the thiourea moiety to form strong hydrogen bonds is a key factor in its interaction with various biological macromolecules. nih.gov This allows thiourea-containing compounds to act as inhibitors for a diverse range of enzymes and receptors. For example, thiourea derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory diseases and hypertension. nih.gov They have also shown potential as inhibitors of K-Ras protein-effector interactions, which are crucial in certain types of cancer. nih.gov
Recent research has expanded the known biological activities of thiourea derivatives to include:
Anticancer activity: Thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. mdpi.comnih.gov They are known to target molecules like the HER2 protein and VEGFR-2, which are involved in cancer progression. biointerfaceresearch.com
Antimicrobial activity: Many thiourea derivatives exhibit broad-spectrum antimicrobial properties, showing activity against bacteria and fungi. mdpi.com For instance, certain thiourea-metal complexes have shown promise as antimicrobial agents. mdpi.com
Antiviral activity: Some thiourea compounds have been investigated for their potential to treat viral infections, including HIV. nih.gov
Anti-inflammatory activity: Urea-thiourea hybrids have demonstrated notable anti-inflammatory properties. mdpi.com
Neuroprotective activity: The thiourea moiety is found in several compounds developed for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov
Enzyme inhibition: Thiourea derivatives are effective inhibitors of various enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acs.orgmdpi.com
The discovery of new biological targets is often facilitated by high-throughput screening and molecular docking studies, which can help identify potential interactions between thiourea derivatives and a wide range of proteins. biointerfaceresearch.com The versatility of the thiourea scaffold suggests that many more therapeutic applications are yet to be discovered. nih.gov
Integration of Artificial Intelligence and Machine Learning in Thiourea Research for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and thiourea research is poised to benefit significantly from these advancements. nih.govnih.gov AI and ML algorithms can analyze vast and complex datasets, identify patterns, and make predictions, thereby accelerating the process of discovering and developing new drugs. harvard.edu
In the context of thiourea research, AI and ML can be applied in several key areas:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new potential targets for thiourea derivatives. mdpi.com This can help to uncover novel therapeutic applications for this class of compounds.
Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly screen large libraries of virtual thiourea compounds to identify those with the highest probability of being active against a specific target. mdpi.com This significantly reduces the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new thiourea-based molecules with desired properties. harvard.edu These models can explore a vast chemical space to propose novel structures that are optimized for activity, selectivity, and pharmacokinetic properties. harvard.edu
Predicting Physicochemical Properties and Bioactivity (QSAR/QSPR): Machine learning models, such as those used for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, can predict the biological activity and physicochemical properties of thiourea derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds.
Optimizing Synthesis and Chemical Reactions: AI can also be used to optimize the chemical synthesis of thiourea derivatives, predicting the best reaction conditions and pathways to improve yield and efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Allyl-3-(4-phenoxyphenyl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition of allyl isothiocyanate to 4-phenoxyaniline. Reaction conditions (solvent polarity, temperature, stoichiometry) significantly affect yield. For example, ethanol or methanol under reflux (60–80°C) for 6–8 hours yields 12–20% after recrystallization . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity to >95%, confirmed by HPLC .
Q. How is structural characterization performed for thiourea derivatives like this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR identify allyl protons (δ 5.1–5.8 ppm), thiourea NH (δ 9.5–10.2 ppm), and phenoxy aromatic protons (δ 6.8–7.4 ppm) .
- FTIR : Confirm thiourea C=S stretch at 1200–1250 cm and N–H stretches at 3200–3400 cm .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 297.1) .
Q. What biological activities are reported for structurally similar thiourea derivatives?
- Methodological Answer : Analogous compounds (e.g., 1-allyl-3-(2-chlorobenzoyl)thiourea) show:
- Antibacterial Activity : MIC values of 40–50 µg/mL against E. faecalis and P. aeruginosa .
- Antifungal Activity : Thiourea derivatives with electron-withdrawing substituents (e.g., p-nitro) exhibit higher potency against Candida spp. (IC < 10 µM) .
- Insecticidal Activity : Allyl-substituted thioureas disrupt Drosophila melanogaster larval development at <1 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound for target-specific applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the thiourea sulfur atom is a reactive site for hydrogen bonding with bacterial enzyme active sites .
- Molecular Docking : Dock the compound into E. coli DNA gyrase (PDB: 1KZN) to predict binding affinity. Adjust substituents (e.g., p-methoxy vs. p-nitro) to optimize interactions with key residues (e.g., Asp73, Glu50) .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Methodological Answer : The compound’s planar structure and π-π stacking of the phenoxy group complicate crystallization. Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) at 4°C. For X-ray diffraction, employ SHELXL for refinement, noting intramolecular H-bonds (N–H···S) and torsional angles (C–S–C–N ~174°) .
Q. How do contradictory data on thiourea derivatives’ bioactivity arise, and what validation strategies are recommended?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., broth microdilution vs. agar diffusion). Mitigate by:
- Standardized MIC Testing : Use CLSI guidelines with triplicate trials and positive controls (e.g., ciprofloxacin for bacteria) .
- SAR Analysis : Compare substituent effects—e.g., allyl groups enhance lipophilicity (logP ~3.2) but reduce aqueous solubility, impacting bioavailability .
Q. What experimental approaches identify the molecular targets of this compound in fungal pathogens?
- Methodological Answer :
- Proteomic Profiling : Use affinity chromatography with immobilized thiourea derivatives to pull down binding proteins from C. albicans lysates. Identify targets via LC-MS/MS (e.g., lanosterol demethylase) .
- Enzyme Inhibition Assays : Test activity against purified fungal enzymes (e.g., β-1,3-glucan synthase) using colorimetric substrates (IC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
